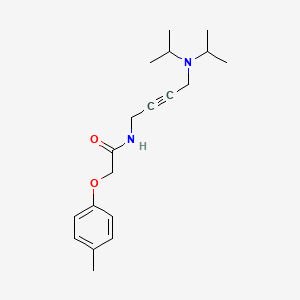

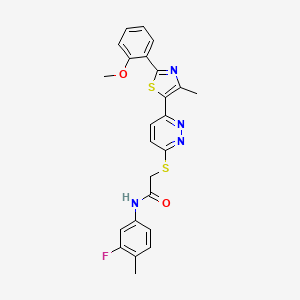

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(p-tolyloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(p-tolyloxy)acetamide, also known as DIBO, is a small molecule inhibitor that has been studied extensively for its potential in cancer treatment. DIBO has shown promising results in preclinical studies and has the potential to be a valuable addition to cancer therapy.

Applications De Recherche Scientifique

Drug Metabolism and Bioactive Metabolites

Research has shown that certain analgesics, upon metabolism, can form bioactive metabolites that interact with various biological pathways. For instance, acetaminophen is metabolized in the nervous system to form the potent TRPV1 agonist N-arachidonoylphenolamine (AM404) through a pathway involving fatty acid amide hydrolase. This metabolite also inhibits COX-1 and COX-2 enzymes, suggesting a complex interaction with the endocannabinoid system and pain pathways (Högestätt et al., 2005).

Advanced Oxidation Chemistry

The advanced oxidation of paracetamol has been studied to understand its degradation pathways and the formation of nitrogenous and non-nitrogenous breakdown products. This research is vital for assessing the environmental impact of widespread drug use and its residues. Such studies provide insights into the advanced oxidation chemistry of acetaminophen analogues, highlighting the production of various degradation products that can have environmental and biological significance (Vogna et al., 2002).

Enantioselective Synthesis

Enantioselective synthesis plays a critical role in the production of chiral drugs, which can have differing biological activities based on their enantiomeric forms. Research into the kinetic resolution of building blocks for β-blocker atenolol has shown the potential for producing high-purity enantiomers using enzyme catalysis. This approach is crucial for developing more effective and safer pharmaceutical agents by selectively targeting the active enantiomer of a drug (Lund et al., 2016).

Green Chemistry in Drug Design

The principles of green chemistry have been applied to the design and discovery of analogues of well-known drugs, such as paracetamol, for potential use as analgesic and antipyretic agents. This approach emphasizes environmental sustainability in the synthesis of new compounds, utilizing less toxic solvents and more efficient reactions to minimize the environmental footprint of pharmaceutical production (Reddy et al., 2014).

Propriétés

IUPAC Name |

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2/c1-15(2)21(16(3)4)13-7-6-12-20-19(22)14-23-18-10-8-17(5)9-11-18/h8-11,15-16H,12-14H2,1-5H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAZTXCAHZMJOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC#CCN(C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(p-tolyloxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

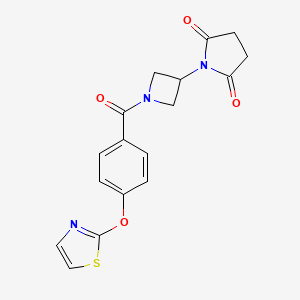

![(6-Cyclopentyloxypyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861695.png)

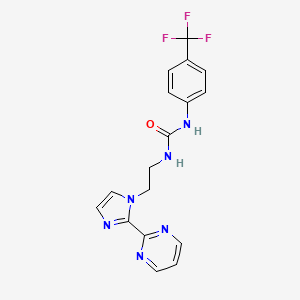

![2,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2861697.png)

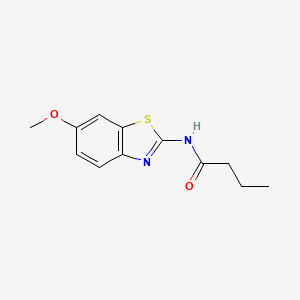

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2861705.png)

![Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2861709.png)

![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2861716.png)

![N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide](/img/structure/B2861717.png)